molecular formula C14H15F2N3O2 B6457437 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2549004-82-0

6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457437
CAS No.: 2549004-82-0
M. Wt: 295.28 g/mol
InChI Key: KZLRLJVWRFLRHF-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a dimethoxyphenyl group, and a pyrimidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the dimethoxyphenyl group and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-ethylpyrimidin-4-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H15_{15}F2_2N3_{3}O2_{2} with a molecular weight of approximately 263.27 g/mol. The structural features include:

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms.
  • Difluoromethyl Group : Enhances metabolic stability and bioavailability.
  • Dimethoxyphenyl Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC14_{14}H15_{15}F2_2N3_{3}O2_{2}
Molecular Weight263.27 g/mol
Functional GroupsDifluoromethyl, Dimethoxyphenyl
Core StructurePyrimidine

Antimicrobial Activity

One of the primary areas of investigation for this compound is its antimicrobial activity . Research indicates that it inhibits bacterial RNA polymerase by binding to the enzyme's switch region, effectively preventing RNA synthesis. This mode of action positions it as a potential candidate for antibiotic development.

The interaction of this compound with specific molecular targets can modulate various biochemical pathways. It may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects. Further studies are needed to elucidate the exact binding affinities and downstream signaling pathways.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant activity against various bacterial strains, with particular effectiveness noted in Gram-positive bacteria.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine core have been studied to determine their impact on biological activity. For instance, compounds with different fluorinated groups showed varying degrees of enzyme inhibition.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits bacterial RNA polymerase
Anti-inflammatory PotentialModulates inflammatory pathways in cell-based assays

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
6-(trifluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amineContains trifluoromethyl instead of difluoromethylEnhanced binding properties
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amineDifferent dimethoxy substitutionVarying antimicrobial effectiveness

Properties

IUPAC Name

6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-4-5-11(20-2)12(6-9)21-3/h4-7,14H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLRLJVWRFLRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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